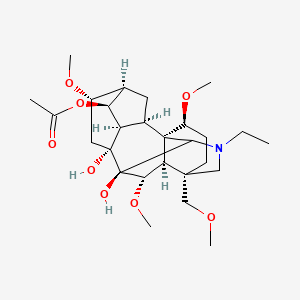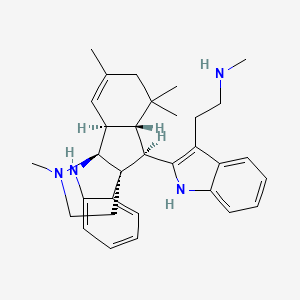
Iron(3+)
Descripción general
Descripción
The ferric ion, also known as iron (III) ion, is a form of iron in its +3 oxidation state. It is commonly represented as Fe³⁺. Iron is a transition metal with the symbol Fe and atomic number 26. The ferric ion is an essential element in various biological and chemical processes. It is found in many compounds and coordination complexes, where it is bonded to several ligands .
Synthetic Routes and Reaction Conditions:
- One common method of preparing ferric chloride involves dissolving iron ore in hydrochloric acid:
Ferric Chloride: Fe3O4+8HCl→FeCl2+2FeCl3+4H2O
Ferric Citrate: The preparation of pharmaceutical-grade ferric citrate involves a one-pot process where ferric hydroxide slurry is treated with a citrate ion source.
Industrial Production Methods:
Poly-ferric Sulphate: This compound is produced by the oxidation of iron (II) sulphate with sulphuric acid and an oxidizing agent.
Electrolytic Methods: Ferrate can be prepared by thermal, chemical, and electrochemical methods, such as the dry oxidation of iron at high temperatures.
Types of Reactions:
Oxidation and Reduction: Iron(3+)s can undergo redox reactions, where they are reduced to ferrous ions (Fe²⁺) or oxidized from ferrous ions.
this compounds react with hydroxide ions to form ferric hydroxide:Precipitation: Fe3++3OH−→Fe(OH)3
Complex Formation: this compounds form complexes with various ligands, such as cyanide ions to form ferricyanide complexes.
Common Reagents and Conditions:
Aqueous Ammonia: Reacts with ferric ions to produce ferric hydroxide.
Sodium Hydroxide: Produces ferric hydroxide from ferric ions in aqueous solutions.
Major Products:
Ferric Hydroxide: A common product formed from the reaction of ferric ions with hydroxide ions.
Ferricyanide Complexes: Formed from the reaction of ferric ions with cyanide ions.
Chemistry:
Biology:
Iron Storage: this compounds are stored in the protein ferritin in living organisms.
Enzyme Cofactors: this compounds act as cofactors in enzymes like cytochromes and ferredoxins.
Medicine:
Iron Supplements: Ferric citrate is used to treat iron deficiency anemia and control serum phosphorus levels in patients with chronic kidney disease.
Industry:
Mecanismo De Acción
Iron(3+)s exert their effects through various mechanisms:
Comparación Con Compuestos Similares
Ferrous Ion (Fe²⁺): The ferrous ion is iron in its +2 oxidation state.
Ferrate (FeO₄²⁻): Ferrate is an iron compound in the +6 oxidation state, known for its strong oxidizing properties.
Uniqueness of Ferric Ion:
Propiedades
| Iron is incorporated into various proteins to serve biological functions as a structural component or cofactor. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo. Internalized iron is transported to mitochondria for the synthesis of heme or iron-sulfur clusters, which are integral parts of several metalloproteins. Excess iron is stored and detoxified in cytosolic ferritin. Internalized Fe2+ exported across the basolateral membrane into the bloodstream via Fe+2 transporter ferroportin, which is coupled by reoxidation to Fe3+ via membrane-bound ferroxidase hephaestin or ceruloplasmin activity. Fe+3 is again scavenged by transferrin which maintains the ferric iron in a redox-inert state and delivers it into tissues. Fe3+ participates in the autoxidation reaction, where it can be chelated by DNA. It mainly binds to the backbone phosphate group, whereas at higher metal ion content, the cation binds to both guanine N-7 atom and the backbone phosphate group. | |
Número CAS |
20074-52-6 |
Fórmula molecular |
Fe+3 |
Peso molecular |
55.84 g/mol |
Nombre IUPAC |
iron(3+) |
InChI |
InChI=1S/Fe/q+3 |
Clave InChI |
VTLYFUHAOXGGBS-UHFFFAOYSA-N |
SMILES |
[Fe+3] |
SMILES canónico |
[Fe+3] |
Punto de ebullición |
1535 |
melting_point |
1538 °C |
| 20074-52-6 | |
Descripción física |
Solid |
Solubilidad |
Insoluble |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














